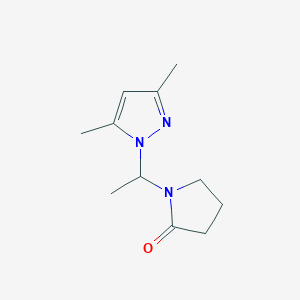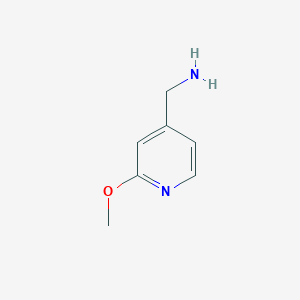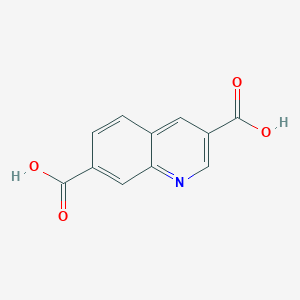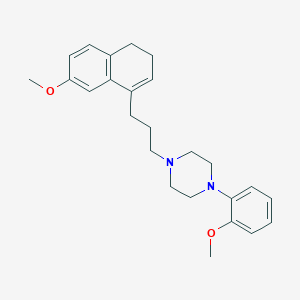
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, also known as DMPEP, is a novel psychoactive substance that belongs to the pyrrolidinone class of compounds. DMPEP has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to increase GABA levels in the brain, which leads to anxiolytic and antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also modulates the activity of glutamate receptors, which could contribute to its cognitive-enhancing effects.
Biochemische Und Physiologische Effekte
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which could contribute to its antidepressant effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and cognitive function. Additionally, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost, making it accessible for researchers. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone also has a high purity and stability, which is important for accurate and reliable results. However, the limitations of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone for lab experiments include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another direction is to explore its cognitive-enhancing effects and its potential use in the treatment of cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, especially at high doses.
In conclusion, 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone is a novel psychoactive substance that has been gaining attention in the scientific community due to its unique chemical structure and potential therapeutic applications. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years, and research has shown that it has anxiolytic, antidepressant, and cognitive-enhancing effects. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has several advantages for lab experiments, but also has limitations. There are several future directions for the research on 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone, including investigating its potential therapeutic applications and cognitive-enhancing effects, as well as determining its safety and toxicity.
Synthesemethoden
The synthesis of 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to form ethyl 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to produce 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone. The synthesis method for 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been optimized and improved over the years to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression. 1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone has also been shown to have cognitive-enhancing effects, which could be useful in the treatment of cognitive impairments associated with Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
149775-60-0 |
|---|---|
Produktname |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)14(12-8)10(3)13-6-4-5-11(13)15/h7,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
VGEWLWMCRQNEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
Kanonische SMILES |
CC1=CC(=NN1C(C)N2CCCC2=O)C |
Synonyme |
1-(1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)




![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)

